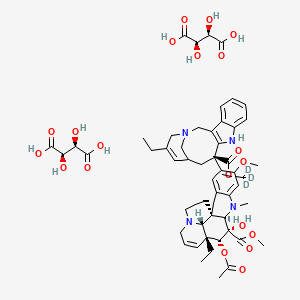
Vinorelbine-d3 (ditartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinorelbine-d3 (ditartrate) is a deuterium-labeled derivative of vinorelbine tartrate, a semi-synthetic vinca alkaloid. Vinorelbine tartrate is widely used as an anti-mitotic chemotherapy drug for the treatment of various malignancies, including breast cancer and non-small cell lung cancer . The deuterium labeling in vinorelbine-d3 (ditartrate) allows for enhanced tracing and analysis in pharmacokinetic and pharmacodynamic studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of vinorelbine-d3 (ditartrate) involves the salification of vinorelbine with tartaric acid. The process typically uses purified water as a solvent, and the reaction mixture is freeze-dried in a vacuum to obtain vinorelbine tartrate with high purity . This method avoids the use of organic solvents and purification steps, resulting in a product with minimal impurities and high quality .
Industrial Production Methods
Industrial production of vinorelbine-d3 (ditartrate) follows similar principles but on a larger scale. The process involves the precise control of reaction conditions to ensure consistent quality and yield. The use of advanced freeze-drying techniques and high-purity reagents is essential to maintain the integrity of the compound .
化学反応の分析
Types of Reactions
Vinorelbine-d3 (ditartrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学的研究の応用
Vinorelbine-d3 (ditartrate) has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in cell biology research to study the effects of microtubule inhibition on cell division and apoptosis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and distribution of vinorelbine in the body.
作用機序
Vinorelbine-d3 (ditartrate) exerts its effects by inhibiting the polymerization of tubulin, a protein essential for microtubule formation during cell division. This inhibition leads to the disruption of the mitotic spindle, causing cell cycle arrest at the metaphase stage and ultimately inducing apoptosis . The molecular targets include tubulin and various microtubule-associated proteins, which are crucial for maintaining the structural integrity of the mitotic spindle .
類似化合物との比較
Vinorelbine-d3 (ditartrate) is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more precise tracing in research studies. Similar compounds include:
Vinblastine: Another vinca alkaloid with similar anti-mitotic properties but different pharmacokinetic profiles.
Vincristine: Known for its use in treating various cancers but has a higher neurotoxicity compared to vinorelbine.
Vindesine: A derivative of vinblastine with modifications that enhance its anti-tumor activity
Vinorelbine-d3 (ditartrate) stands out due to its improved pharmacokinetic properties and reduced neurotoxicity, making it a valuable tool in both research and clinical settings .
特性
分子式 |
C53H66N4O20 |
|---|---|
分子量 |
1082.1 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;; |
InChIキー |
CILBMBUYJCWATM-KOEFNMNZSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
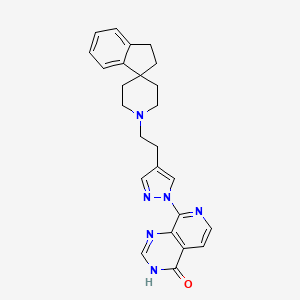
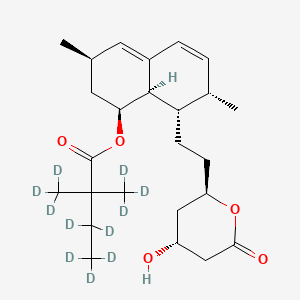
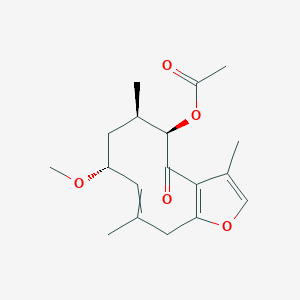
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)

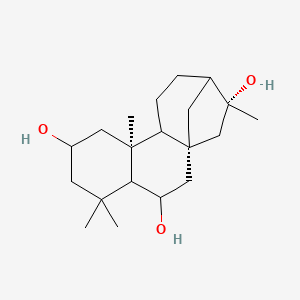
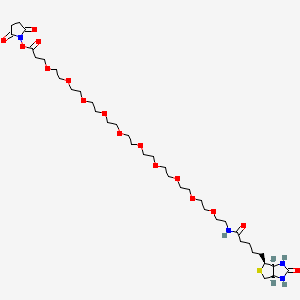
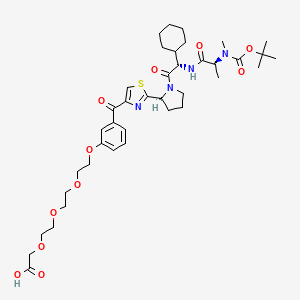
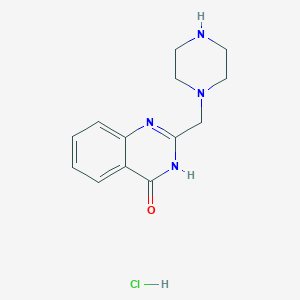
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
